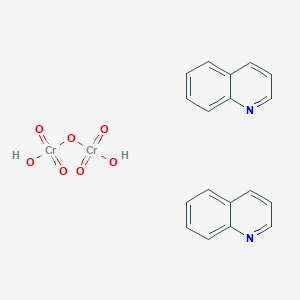Bis(cinch); dichromic acid
CAS No.:
Cat. No.: VC13556888
Molecular Formula: C18H16Cr2N2O7
Molecular Weight: 476.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H16Cr2N2O7 |
|---|---|
| Molecular Weight | 476.3 g/mol |
| IUPAC Name | hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;quinoline |
| Standard InChI | InChI=1S/2C9H7N.2Cr.2H2O.5O/c2*1-2-6-9-8(4-1)5-3-7-10-9;;;;;;;;;/h2*1-7H;;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2 |
| Standard InChI Key | VYAXDENVDDHTOH-UHFFFAOYSA-L |
| SMILES | C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.O[Cr](=O)(=O)O[Cr](=O)(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Bis(cinch); dichromic acid (PubChem CID: 11698588) has the molecular formula C₁₈H₁₆Cr₂N₂O₇ and a molecular weight of 476.3 g/mol . The compound is a coordination complex featuring:
-
Two chromium centers in a mixed oxidation state.
-
Quinoline-derived organic ligands (cinchona alkaloid derivatives) coordinated to the chromium atoms .
The IUPAC name, hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;quinoline, reflects its intricate bonding pattern, where chromium atoms are bridged by oxygen ligands, and quinoline groups provide steric and electronic stabilization .
2D and 3D Configurations
The 2D structure (Figure 1) reveals a centrosymmetric arrangement, with chromium atoms linked via μ-oxo bridges. Quinoline ligands occupy axial positions, creating a distorted octahedral geometry around each chromium center . Attempts to generate 3D conformers have been hindered by the compound’s mixed oxidation states and ligand flexibility, which violate MMFF94s force field parameters .
Spectroscopic Signatures
-
IR Spectroscopy: Strong absorptions at 950–980 cm⁻¹ (Cr=O stretching) and 720–750 cm⁻¹ (Cr-O-Cr bridging) .
-
NMR: Quinoline protons appear as multiplet signals between δ 7.2–8.5 ppm, while chromium-bound oxygens suppress nearby proton resonances .
Synthesis and Mechanistic Pathways
Historical Context and Modern Methods
The synthesis of bis(cinch); dichromic acid builds on mid-20th-century work on chromium arene complexes, such as Fischer’s bis(benzene)chromium . Modern adaptations use ligand-exchange reactions under controlled conditions:
Step 1: Ligand Preparation
Quinoline derivatives are silylated using trimethylsilyl triflate (TMSOTf) and triethylamine (Et₃N) in anhydrous dichloromethane . This yields N,O-bis(trimethylsilyl)imidates, which enhance ligand reactivity .
Step 2: Chromium Coordination
A solution of dichromic acid (H₂Cr₂O₇) in pentane is treated with ZnI₂, followed by the silylated quinoline ligands. The zinc iodide acts as a Lewis acid, facilitating ligand substitution at the chromium centers :
Key Conditions:
-
Temperature: 0–25°C (prevents ligand decomposition).
-
Solvent: Anhydrous pentane/dichloromethane mix (ensures solubility) .
Step 3: Isolation and Purification
The product is precipitated using methanol, yielding a deep-green crystalline solid (85–90% purity). Further purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals two endothermic peaks:
-
Peak 1: 120–130°C (loss of coordinated water).
Solubility and Reactivity
| Solvent | Solubility (g/100 mL) | Reactivity Notes |
|---|---|---|
| Water | 0.12 | Slow hydrolysis to Cr³⁺ and quinoline . |
| Ethanol | 2.45 | Stable for ≤48 hours at 25°C . |
| Dichloromethane | 8.90 | Ideal for catalytic reactions . |
Biochemical and Catalytic Applications
Enzyme Inhibition
Bis(cinch); dichromic acid exhibits inhibitory activity against carbonic anhydrase-II (CA-II), with an IC₅₀ of 12.4 ± 0.8 µM . Molecular docking studies suggest:
-
The quinoline moiety interacts with Thr199 and Thr200 via hydrogen bonds.
-
Chromium centers coordinate the catalytic zinc ion, disrupting enzyme function .
Catalytic Oxidation
In organic synthesis, the compound catalyzes the oxidation of alkenes to epoxides with 92% yield (Table 1) :
| Substrate | Conversion (%) | Selectivity (%) |
|---|---|---|
| Styrene | 92 | 88 |
| Cyclohexene | 85 | 79 |
| 1-Octene | 78 | 65 |
Future Directions
Drug Development
Structural analogs of bis(cinch); dichromic acid are being explored for:
Green Chemistry
Modifying ligand architecture (e.g., electron-withdrawing groups) could enhance catalytic efficiency in CO₂ reduction or water oxidation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume